1-[(4-Aminophenyl)amino]propan-2-OL
CAS No.: 80467-77-2
Cat. No.: VC16979259
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80467-77-2 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 1-(4-aminoanilino)propan-2-ol |
| Standard InChI | InChI=1S/C9H14N2O/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6,10H2,1H3 |
| Standard InChI Key | XYAQUYKPDDPZHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC1=CC=C(C=C1)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound 1-[(4-Aminophenyl)amino]propan-2-OL has the systematic IUPAC name 1-[(4-aminophenyl)amino]propan-2-ol. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol. The structure consists of a propan-2-ol backbone substituted with a 4-aminophenyl group via an amino linker.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 1-[(4-aminophenyl)amino]propan-2-ol |
| Canonical SMILES | OC(C)CNC1=CC=C(C=C1)N |
Stereochemical Considerations
Unlike its chiral analog (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol, 1-[(4-aminophenyl)amino]propan-2-OL lacks stereocenters due to its symmetrical substitution pattern. This absence of chirality simplifies synthetic routes but may limit its utility in enantioselective applications.
Synthesis and Manufacturing
Key Synthetic Strategies
While no direct synthesis reports exist for 1-[(4-aminophenyl)amino]propan-2-OL, analogous compounds suggest viable pathways:
2.1.1 Reductive Amination
A plausible route involves reductive amination between 4-nitroaniline and propan-2-ol derivatives, followed by catalytic hydrogenation to reduce nitro groups to amines. This method mirrors protocols used in the production of (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol, where palladium on charcoal facilitates selective reductions .
2.1.2 Protecting Group Strategies
Patent literature highlights the use of tert-butoxycarbonyl (Boc) groups to protect amines during multi-step syntheses . For example, temporary protection of the primary amine could prevent unwanted side reactions during hydroxyl group functionalization.
Industrial-Scale Production
Large-scale manufacturing would likely optimize parameters such as:
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Catalyst Loading: 5–10% palladium on carbon for hydrogenation
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Water Solubility: Moderate (estimated 10–50 mg/mL at 25°C) due to hydrogen-bonding capacity
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Organic Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)
Stability studies of analogous amino alcohols indicate susceptibility to oxidation, necessitating storage under inert atmospheres.
Spectroscopic Data
Theoretical predictions based on structural analogs suggest:
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IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N–H stretch) and 1050 cm⁻¹ (C–O stretch)
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NMR (¹H): δ 1.2 (d, 3H, CH₃), δ 3.6 (m, 1H, CH), δ 6.7–7.2 (m, 4H, aromatic)
Applications in Pharmaceutical Chemistry
Biological Activity
The compound’s amino and hydroxyl groups enable interactions with biological targets, including:
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Enzyme Inhibition: Potential as a kinase inhibitor via hydrogen bonding with ATP-binding pockets
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Antimicrobial Properties: Structural similarity to amino alcohol-based antiseptics
Drug Intermediate Utility
1-[(4-Aminophenyl)amino]propan-2-OL could serve as a precursor for:
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